2,3,3-trichloro-N-(2-methylphenyl)acrylamide
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Overview
Description
2,3,3-trichloro-N-(2-methylphenyl)acrylamide is an organic compound with the molecular formula C10H8Cl3NO It is characterized by the presence of three chlorine atoms and a 2-methylphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide typically involves the reaction of 2-methylphenylamine with 2,3,3-trichloroacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,3-trichloro-N-(2-methylphenyl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce partially dechlorinated compounds.
Scientific Research Applications
2,3,3-trichloro-N-(2-methylphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,3-trichloro-N-phenylacrylamide: Similar structure but lacks the 2-methyl group.
2,3,3-trichloro-N-(4-methylphenyl)acrylamide: Similar structure but with the methyl group in a different position.
2,3,3-trichloro-N-(2-chlorophenyl)acrylamide: Similar structure but with an additional chlorine atom on the phenyl ring.
Uniqueness
2,3,3-trichloro-N-(2-methylphenyl)acrylamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,3,3-Trichloro-N-(2-methylphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by its trichlorinated structure and an acrylamide moiety, which contributes to its reactivity and biological interactions. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects. Notably, the compound has been studied for its potential as a biochemical probe or inhibitor in several biological pathways.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, related acrylamide derivatives have shown cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : Studies have demonstrated that certain acrylamide derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung adenocarcinoma) and Hela (cervical cancer), with IC50 values indicating significant potency .
Toxicological Profile
The compound's chlorinated structure raises concerns regarding its toxicity. Similar compounds have been linked to carcinogenic effects in animal models:
- Carcinogenicity : Acrylamide is known to be carcinogenic in experimental mice and rats, causing tumors in multiple organ sites when administered through various routes .
- Mechanisms of Toxicity : The formation of reactive metabolites from the compound may lead to DNA alkylation and subsequent mutagenic effects. This is particularly relevant in the context of oxidative metabolism where chloroacetaldehyde, a byproduct, is known to be a mutagenic agent .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against A375 (melanoma) with an IC50 value of approximately 5.7 μM. Comparatively, it showed less toxicity towards non-cancerous cells .
Study 2: Mechanistic Insights into Toxicity
Another research effort focused on understanding the metabolic pathways involved in the toxicity of chlorinated acrylamides. It was found that metabolic activation leads to the formation of electrophilic species capable of binding to cellular macromolecules, thereby inducing cellular damage and apoptosis in sensitive cell types .
Data Summary
Property | Value/Description |
---|---|
Chemical Formula | C11H8Cl3N |
Molecular Weight | 276.55 g/mol |
IC50 (A375) | 5.7 μM |
Carcinogenic Potential | Positive (based on structural analogs) |
Mechanism | DNA alkylation via reactive metabolites |
Properties
IUPAC Name |
2,3,3-trichloro-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-6-4-2-3-5-7(6)14-10(15)8(11)9(12)13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHZWGXDQADMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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